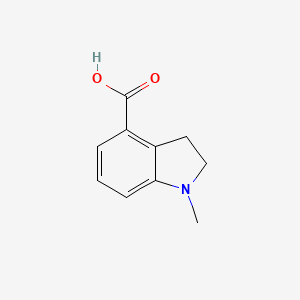

Acide 1-méthylindoline-4-carboxylique

Vue d'ensemble

Description

1-Methylindoline-4-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole structure is prevalent in many natural products and pharmaceuticals due to its biological activity. This compound is characterized by a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position.

Applications De Recherche Scientifique

1-Methylindoline-4-carboxylic acid is widely used in scientific research, particularly in the fields of biochemistry, physiology, pharmacology, and toxicology. It has been utilized to study the effects of drugs on the human body and to investigate the mechanisms of action of various pharmaceuticals. Additionally, it serves as a building block for the synthesis of more complex indole derivatives with potential therapeutic applications .

Mécanisme D'action

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biologically vital properties and show potential therapeutic prospects .

Action Environment

It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reaction of indoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of 1-Methylindoline-4-carboxylic acid typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated indoline derivatives.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth regulation.

1-Methylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Indoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.

Uniqueness: 1-Methylindoline-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

1-Methylindoline-4-carboxylic acid (MICA) is an indole derivative notable for its diverse biological activities. As a member of the indole family, MICA's structure includes a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position. This compound has garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H9NO2

- CAS Number : 168899-63-6

MICA's unique structure allows it to interact with multiple biological targets, influencing various biochemical pathways. Its synthesis typically involves methods like Fischer indole synthesis, which is efficient and yields high purity products.

Anticancer Activity

MICA has shown promising anticancer properties in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, analogs of related indole derivatives have demonstrated significant activity against human cancer cells, including leukemia and solid tumors . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Indole Derivatives Including MICA

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| MICA | A549 (Lung Cancer) | 5.0 | |

| MICA | HeLa (Cervical Cancer) | 3.5 | |

| Indole Derivative X | 9L-SF Gliosarcoma | 0.72 |

Antimicrobial Properties

Research indicates that MICA possesses antimicrobial activity, particularly against fungal strains. This property makes it a candidate for developing antifungal agents. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Indole derivatives have been associated with anti-inflammatory activities. MICA may inhibit pro-inflammatory cytokines and enzymes like iNOS, contributing to its therapeutic potential in treating inflammatory diseases .

Table 2: Summary of Biological Activities of MICA

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

The biological effects of MICA are primarily mediated through its interactions with various receptors and enzymes involved in critical cellular processes. For example:

- Receptor Interactions : MICA may bind to specific receptors that regulate cell growth and apoptosis.

- Biochemical Pathways : It is involved in pathways related to tryptophan metabolism, which is essential for synthesizing neurotransmitters and other biologically active compounds.

Case Studies

One notable study investigated the anticancer effects of MICA on leukemia cells, revealing that it significantly reduced cell viability at concentrations as low as 3.5 μM. The study highlighted MICA's potential as a lead compound for developing new anticancer therapies .

Another research effort focused on the antimicrobial properties of MICA, demonstrating its effectiveness against several pathogenic fungi, suggesting its utility in treating fungal infections.

Propriétés

IUPAC Name |

1-methyl-2,3-dihydroindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDZPOZKZZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677643 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-63-6 | |

| Record name | 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168899-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.